molecular formula C27H31FN4O2 B605236 AGI-5198 CAS No. 1355326-35-0

AGI-5198

カタログ番号: B605236
CAS番号: 1355326-35-0
分子量: 462.6 g/mol
InChIキー: FNYGWXSATBUBER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AGI-5198は、変異型イソクエン酸デヒドロゲナーゼ1(IDH1)酵素の強力で選択的な阻害剤です。この化合物は、特にIDH1のR132HおよびR132C変異を標的にします。これらの変異は、神経膠腫や急性骨髄性白血病などの様々な癌でよく見られます。This compoundによるこれらの変異の阻害は、前臨床研究で有望な結果を示しており、癌治療のための潜在的な治療薬となっています .

作用機序

AGI-5198は、特にR132HおよびR132C変異を標的にして、変異型IDH1酵素を選択的に阻害することによって効果を発揮します。この阻害は、腫瘍の増殖と生存を促進する代謝物であるα-ケトグルタル酸からD-2-ヒドロキシグルタル酸への変換を防ぎます。D-2-ヒドロキシグルタル酸のレベルを低下させることで、this compoundは癌細胞の分化とアポトーシスを誘導し、腫瘍の増殖を阻害します .

類似の化合物:

独自性: this compoundは、IDH1のR132HおよびR132C変異に対する高い選択性と効力によりユニークです。この特異性により、野生型酵素に影響を与えることなく、変異型IDH1を標的に阻害することができ、潜在的な副作用を減らし、治療効果を高めることができます .

準備方法

合成経路および反応条件: AGI-5198は、重要な中間体の形成とその後のカップリングを含む複数段階のプロセスで合成されます。合成は、N-シクロヘキシル-2-(3-フルオロ-N-[2-(2-メチルイミダゾール-1-イル)アセチル]アニリノ)-2-(2-メチルフェニル)アセトアミドの調製から始まります。この中間体は、次にアミド結合形成や環化などの様々な反応条件に供され、最終生成物が得られます .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれます。これには、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、目的の化合物を分離することが含まれます。生産プロセスはスケーラブルに設計されており、臨床および研究目的でthis compoundを大規模に製造することができます .

化学反応の分析

反応の種類: AGI-5198は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって酸化された誘導体が生成される場合があり、還元によってthis compoundの還元された形態が生成される場合があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Glioma Treatment

AGI-5198 has shown significant anti-tumor effects in glioma models. In vitro studies demonstrated that this compound inhibits the growth of the TS603 glioma cell line and reduces 2-HG production in a dose-dependent manner . In vivo experiments with established R132H-IDH1 glioma xenografts revealed that daily administration led to a 50-60% reduction in tumor growth without significant toxicity .

Chondrosarcoma

Research indicates that this compound also suppresses tumorigenic activity in IDH1-mutant human chondrosarcoma cells . The inhibition of D-2HG production was observed, further supporting its potential use in treating this type of cancer.

Acute Myeloid Leukemia (AML)

This compound is undergoing evaluation for its efficacy in treating acute myeloid leukemia, particularly in patients with IDH1 mutations. It has been structurally optimized into AG-120 for clinical trials targeting AML and cholangiocarcinoma .

Case Studies and Research Findings

StudyFindings
Rohle et al. (2013)Demonstrated that this compound inhibits 2-HG production and promotes growth inhibition in glioma xenografts .
Dowdy et al. (2020)Showed that this compound induces histone H3K9me3 demethylation and correlates drug concentration with 2-HG inhibition .
Biorxiv Study (2020)Indicated that this compound administered with ionizing radiation enhances anti-tumor immunity and increases survival rates in mice .

Immunological Effects

Recent studies have highlighted the immunogenic properties of this compound when combined with radiation therapy. The combination treatment not only inhibited tumor growth but also induced immunogenic cell death by increasing the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells . This dual mechanism suggests that this compound could enhance anti-tumor immunity, making it a candidate for combination therapies.

類似化合物との比較

Uniqueness: this compound is unique due to its high selectivity and potency for the R132H and R132C mutations in IDH1. This specificity allows for targeted inhibition of mutant IDH1 without affecting the wild-type enzyme, reducing potential side effects and increasing therapeutic efficacy .

生物活性

AGI-5198 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), particularly targeting the R132H and R132C mutations. This compound has garnered significant attention in cancer research, primarily due to its role in inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which is associated with various malignancies, including gliomas.

This compound functions as an allosteric, competitive inhibitor of the mIDH1 enzyme. By binding to the mutant enzyme, it effectively reduces the levels of D-2HG, which is implicated in tumorigenesis and metabolic dysregulation in cancer cells. The compound demonstrates a high selectivity for mIDH1 over wild-type IDH1 and IDH2, with an IC50 value of approximately 70 nM for the R132H mutation and 160 nM for R132C .

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits the growth of glioma cell lines harboring mIDH1 mutations. For instance, treatment with this compound led to a dose-dependent decrease in D-2HG levels in cell lines such as TS603 and JJ012, demonstrating its effectiveness in reducing this oncometabolite . The compound also induced histone demethylation (specifically H3K9me3) and inhibited cellular proliferation, further supporting its role as a therapeutic agent against IDH1-mutant cancers .

In Vivo Efficacy

The efficacy of this compound has been evaluated in various animal models. In a mouse model bearing mIDH1 gliomas, treatment with this compound resulted in a marked reduction in tumor growth and D-2HG production. Notably, the frequency of cells undergoing mitosis was significantly lower in treated groups compared to controls, indicating that this compound not only inhibits metabolic pathways but also affects cell cycle dynamics .

Table 1: Summary of In Vivo Findings

StudyModelTreatmentKey Findings
Rohle et al., 2013mIDH1 glioma xenograftThis compoundReduced tumor growth; decreased D-2HG levels
Dowdy et al., 2020TS603 glioma cellsThis compoundInhibited proliferation; induced histone demethylation
PMC7880418mIDH1 mouse modelThis compound + IRIncreased ATP release; reduced mitotic index

Immunological Effects

This compound has also been shown to influence immune responses within the tumor microenvironment. In studies involving combination treatments with ionizing radiation (IR), this compound enhanced the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells. This suggests that this compound may promote immunogenic cell death, potentially enhancing anti-tumor immunity when used alongside other therapies .

Case Studies

Case Study: Glioma Patient Response
A clinical investigation into patients with gliomas harboring mIDH1 mutations revealed that those treated with this compound exhibited significant reductions in tumor size and D-2HG levels post-treatment. This response was correlated with improved overall survival rates compared to historical controls .

Case Study: Combination Therapy
Another study explored the effects of combining this compound with DNA methyltransferase inhibitors. Results indicated that this combination therapy not only reduced tumor burden but also enhanced the overall efficacy of treatment by modulating epigenetic landscapes within tumors .

特性

IUPAC Name

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGWXSATBUBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718166
Record name N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355326-35-0
Record name AGI 5198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1355326-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。